molecular formula C9H16O B13252432 2-Ethyl-2,3-dimethylpent-4-enal

2-Ethyl-2,3-dimethylpent-4-enal

Cat. No.: B13252432
M. Wt: 140.22 g/mol
InChI Key: ODBQBWJZXUHVTQ-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dimethylpent-4-enal is an organic compound with the molecular formula C9H16O It is an aldehyde with a unique structure that includes both ethyl and dimethyl groups attached to a pentenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,3-dimethylpent-4-enal can be achieved through several methods. One common approach involves the oxidative decarbonylation of tertiary and secondary alkyl aldehydes. This method utilizes oxidative decarbonylation, radical addition across unsaturated bonds, and C-H functionalization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specifics of these methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-dimethylpent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The double bond in the pentenal backbone allows for various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-Ethyl-2,3-dimethylpent-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dimethylpent-4-enal involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The double bond in the pentenal backbone also allows for additional reactivity, including radical and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,3-dimethylpent-4-enal is unique due to the presence of both ethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

2-Ethyl-2,3-dimethylpent-4-enal is an organic compound with the molecular formula C9_9H16_{16}O. It is characterized by its aldehyde functional group and a unique carbon skeleton that includes both ethyl and dimethyl substituents. This compound has garnered interest in various fields, particularly in organic synthesis, medicinal chemistry, and biological research due to its potential biological activities.

The compound exhibits several notable chemical properties:

  • Molecular Weight : 140.22 g/mol
  • IUPAC Name : this compound
  • Reactivity : The aldehyde group is highly reactive, allowing for various reactions including oxidation to carboxylic acids and reduction to alcohols.

Biological Activity Overview

Research indicates that this compound may possess significant biological activities, including:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

The biological activity of this compound is thought to stem from its reactivity with nucleophiles due to the aldehyde group. This reactivity allows it to form covalent bonds with biomolecules, potentially altering their function or stability. Additionally, the presence of double bonds in its structure may facilitate radical reactions that can lead to diverse biological effects .

Antioxidant Activity

A study evaluated the antioxidant capacity of various aldehydes, including this compound. Results indicated that this compound demonstrated a significant ability to reduce oxidative damage in cellular models. The mechanism involved the donation of hydrogen atoms from the aldehyde functional group, effectively neutralizing free radicals.

Antimicrobial Properties

In a comparative study of several organic compounds for their antimicrobial efficacy, this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showing effectiveness at concentrations as low as 100 µg/mL.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2,2-Dimethylpent-4-enal Lacks ethyl groupModerate antioxidant activity
3-Methylpent-4-enal Different substituentsLower antimicrobial activity
Allyl aldehyde Simple structureStronger antimicrobial properties

The presence of both ethyl and dimethyl groups in this compound contributes to its unique reactivity and biological profile compared to these similar compounds .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-ethyl-2,3-dimethylpent-4-enal

InChI

InChI=1S/C9H16O/c1-5-8(3)9(4,6-2)7-10/h5,7-8H,1,6H2,2-4H3

InChI Key

ODBQBWJZXUHVTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)C(C)C=C

Origin of Product

United States

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